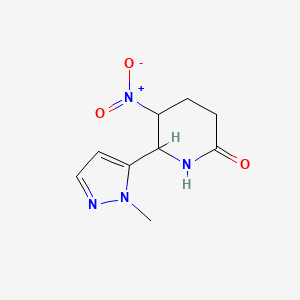
6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one (abbreviated as 6-(1-MPN) is a synthetic pyrazolone compound that has been used in scientific research for its various biochemical and physiological effects. It has been studied for its potential applications in the fields of medicine and biochemistry, and has been used in laboratory experiments to study its mechanism of action.
Wissenschaftliche Forschungsanwendungen
6-(1-MPN) has been used in scientific research in the fields of medicine and biochemistry. It has been studied for its potential applications in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. In addition, it has been studied for its potential anti-inflammatory, anti-bacterial, and anti-viral properties.
Wirkmechanismus
6-(1-MPN) is believed to act as a modulator of several biochemical pathways, including the modulation of the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It is also believed to modulate the activity of several transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
6-(1-MPN) has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(1-MPN) in laboratory experiments is that it is a highly stable compound, making it easy to handle and store. In addition, it is relatively inexpensive to synthesize, making it a cost-effective option for research purposes. However, there are some limitations to using 6-(1-MPN) in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is a relatively new compound, so there is limited research available on its effects and mechanism of action.
Zukünftige Richtungen
Future research on 6-(1-MPN) could focus on its potential applications in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. In addition, further research could be conducted to explore the compound’s anti-inflammatory, anti-bacterial, and anti-viral properties. Other potential areas of research include the development of more efficient synthesis methods, as well as the exploration of new uses for the compound.
Synthesemethoden
6-(1-MPN) can be synthesized from the reaction of 1-methyl-1H-pyrazol-5-ylmagnesium bromide (1-MPMgBr) and 5-nitropiperidin-2-one (5-NPO). The reaction is carried out in a solvent such as dichloromethane (DCM) at room temperature. The product, 6-(1-MPN), is obtained in a yield of 80-90%.
Eigenschaften
IUPAC Name |
6-(2-methylpyrazol-3-yl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-12-6(4-5-10-12)9-7(13(15)16)2-3-8(14)11-9/h4-5,7,9H,2-3H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMFXIOCTQHRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
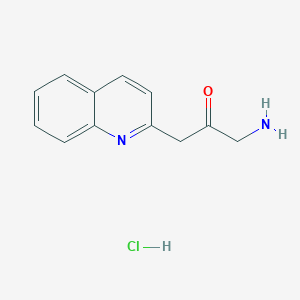
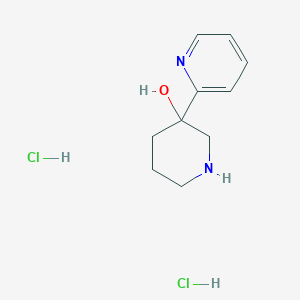
![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
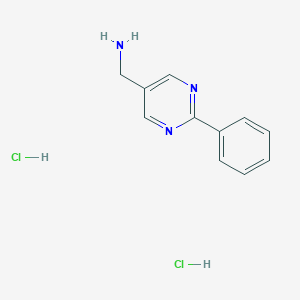
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
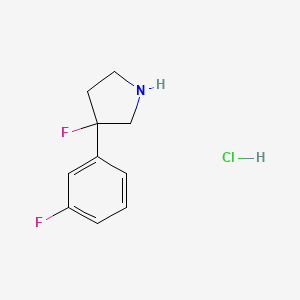


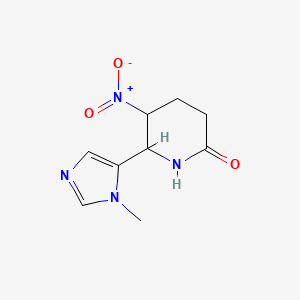
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)